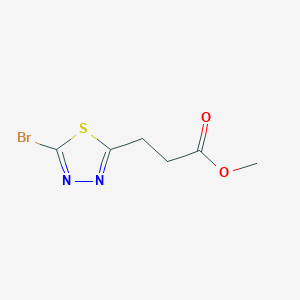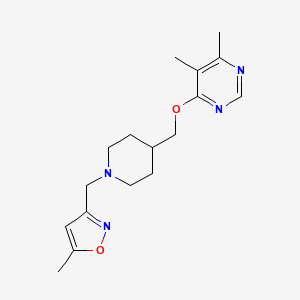![molecular formula C17H22N2O4S B2577436 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034619-56-0](/img/structure/B2577436.png)
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxa-8-azaspiro[45]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound with unique structural characteristics This compound is composed of multiple ring systems, including dioxane and azaspirocyclic motifs, with a pyridine core modified by a tetrahydrothiophenyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of individual building blocks, which are then assembled through a series of reactions. The key synthetic steps may include:
Formation of the Spirocyclic Core: : This involves the cyclization of appropriate precursors under conditions that promote the formation of both the dioxane and azaspiro moieties.
Introduction of the Pyridine Ring: : This step might involve coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridine unit onto the spirocyclic framework.
Attachment of the Tetrahydrothiophenyl Ether: : The final modification is likely achieved through ether formation reactions, utilizing suitable alkylation or displacement reagents.
Industrial Production Methods
While the synthetic route outlined above is suitable for laboratory-scale preparation, industrial production may involve optimization of these steps for scalability and efficiency. This could include:
Continuous Flow Chemistry: : Utilization of continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Principles: : Adoption of environmentally friendly solvents and reagents to minimize waste and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydrothiophenyl moiety, to form sulfoxides or sulfones.
Reduction: : Reduction of the azaspirocycle could yield various derivatives with altered biological activities.
Substitution: : Substitution reactions on the pyridine ring, such as halogenation or nitration, could modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or mCPBA for oxidation reactions.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: : Halogenating agents like NBS or electrophilic nitration conditions using HNO₃/H₂SO₄.
Major Products
The major products from these reactions can vary widely based on the specific reaction conditions, but they may include sulfoxide, sulfone, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a ligand or building block in coordination chemistry and catalysis.
Medicine: : Investigated for its potential pharmacological properties, including as an antimicrobial or anticancer agent.
Industry: : Utilized in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mecanismo De Acción
The specific mechanism of action of this compound depends on its application. In a biological context, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxa-8-azaspiro[4.5]decan-8-yl(4-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
2,4-Dioxa-8-azaspiro[4.5]decan-8-yl(5-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, 1,4-Dioxa-8-azaspiro[45]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone stands out due to its specific spirocyclic arrangement and the position of the tetrahydrothiophenyl ether group
That’s a broad overview of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone. Anything you want to dig deeper into?
Propiedades
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-16(19-6-4-17(5-7-19)21-8-9-22-17)13-1-2-15(18-11-13)23-14-3-10-24-12-14/h1-2,11,14H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBYLIWWLAJBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2577355.png)



![4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2577360.png)
![Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2577364.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2577369.png)


![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)

![2-[({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol](/img/structure/B2577376.png)
